Albatrelin A
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Overview
Description
Albatrelin A is a sesquiterpenoid compound, specifically classified as a farnesylphenol. It is derived from the fruiting bodies of the mushroom Albatrellus caeruleoporus. This compound has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albatrelin A can be synthesized through a series of chemical reactions involving the precursor compounds found in Albatrellus caeruleoporus. The synthetic route typically involves the isolation of farnesylphenol derivatives followed by specific chemical modifications to yield this compound. The reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid for hydrolysis and oxidation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the mushroom Albatrellus caeruleoporus. The process includes harvesting the fruiting bodies, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to enhance its yield and purity .
Chemical Reactions Analysis
Types of Reactions: Albatrelin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Albatrelin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: this compound is investigated for its potential antimicrobial and antioxidant activities.
Medicine: Research has shown that this compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
Albatrelin A exerts its effects primarily through the inhibition of specific kinases involved in cell growth and proliferation. It induces apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. The molecular targets include various kinases and receptors that regulate cell cycle and apoptosis .
Comparison with Similar Compounds
Grifolin: Another farnesylphenol with similar biological activities.
Neogrifolin: A derivative of grifolin with distinct chemical properties.
Albatrellin: A related compound with unique structural features.
Uniqueness of Albatrelin A: this compound stands out due to its specific chemical structure, which includes a unique arrangement of hydroxyl and methyl groups. This structure contributes to its distinct biological activities, particularly its potent cytotoxic effects against cancer cells .
Properties
IUPAC Name |
methyl 4,6-dihydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-19(5)23(24(27)28-6)22(26)15-21(20)25/h9,11,13,15,25-26H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISGBSYLXCXJCJ-OUBUNXTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C(=O)OC)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC(=C1C(=O)OC)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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